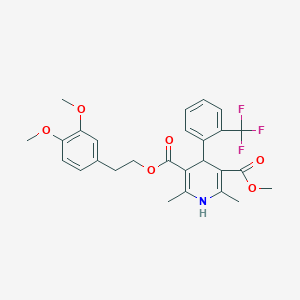
5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate
Descripción general
Descripción
5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate is a useful research compound. Its molecular formula is C27H28F3NO6 and its molecular weight is 519.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate, with the chemical formula C27H28F3NO6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C27H28F3NO6 |
| Molecular Weight | 485.51 g/mol |
| CAS Number | 887354-72-5 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer activity. The compound in focus has shown promise in various in vitro studies against different cancer cell lines:
- Mechanism of Action : The compound's structure allows for interactions with key proteins involved in cancer cell proliferation and survival. It is believed to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
-
Cell Lines Tested :
- Human colon carcinoma (HCT-116)
- Hepatocellular carcinoma (HepG2)
- MCF-7 human breast adenocarcinoma
Cytotoxicity Evaluation
The cytotoxic effects of this compound were evaluated using standard assays. The results indicated varying degrees of cytotoxicity depending on the concentration and exposure time:
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of this compound against several cancer cell lines. The findings highlighted its potential as a novel therapeutic agent due to its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Mechanistic Insights
Further mechanistic studies revealed that the compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation . This suggests a dual mechanism where it not only inhibits cell division but also promotes programmed cell death.
Propiedades
IUPAC Name |
5-O-[2-(3,4-dimethoxyphenyl)ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3NO6/c1-15-22(25(32)36-5)24(18-8-6-7-9-19(18)27(28,29)30)23(16(2)31-15)26(33)37-13-12-17-10-11-20(34-3)21(14-17)35-4/h6-11,14,24,31H,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPLOFLDFMMTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409258 | |
| Record name | 5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-72-5 | |
| Record name | 5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















